Cas no 16112-24-6 (1,2,4-Oxadiazole, 5-(4-methylphenyl)-3-phenyl-)

1,2,4-Oxadiazole, 5-(4-methylphenyl)-3-phenyl- structure
16112-24-6 structure
Product Name:1,2,4-Oxadiazole, 5-(4-methylphenyl)-3-phenyl-
CAS No:16112-24-6
Molecular Formula:C15H12N2O
Molecular Weight:236.26858
CID:96377
PubChem ID:577305

1,2,4-Oxadiazole, 5-(4-methylphenyl)-3-phenyl- Properties

Names and Identifiers

    • 1,2,4-Oxadiazole, 5-(4-methylphenyl)-3-phenyl-
    • 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
    • Cambridge id 5929232
    • QXOSABCPDHNIAL-UHFFFAOYSA-N
    • 3-phenyl-5-(p-tolyl)-1,2,4-oxadiazole
    • SMR000140819
    • IDI1_020880
    • SCHEMBL11549559
    • DTXSID90341959
    • 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole #
    • AB00101107-01
    • SR-01000452127
    • CHEMBL1451791
    • MLS000533421
    • ChemDiv3_001914
    • SR-01000452127-1
    • 16112-24-6
    • HMS2174O17
    • AKOS000265909
    • HMS1478G22
    • 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
    • cid_577305
    • BDBM48270
    • CCG-17713
    • BRD-K01479131-001-01-0
    • InChIKey: QXOSABCPDHNIAL-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12/h2-10H,1H3
    • SMILES: CC1=CC=C(C2ON=C(C3=CC=CC=C3)N=2)C=C1

Computed Properties

  • Exact Mass: 236.09506
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 236.094963011g/mol
  • Heavy Atom Count: 18
  • Complexity: 257
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92

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